molecular formula C19H14FN3 B5344307 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5344307
M. Wt: 303.3 g/mol
InChI Key: VPSVCWBWOQOFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed to act by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain signaling pathways involved in cell survival. Additionally, it has been reported to inhibit the replication of certain viruses by interfering with their life cycle.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications in various diseases, its diverse biological activities, and its relatively easy synthesis method. However, the limitations of using the compound in lab experiments include its potential toxicity, its limited solubility in water, and its relatively low potency compared to other compounds with similar activities.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and viral infections. Another direction is to explore its use as a diagnostic tool in imaging studies. Additionally, future studies could focus on improving the potency and selectivity of the compound, as well as its pharmacokinetic properties. Finally, the compound could be used as a starting point for the development of novel compounds with improved biological activities.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been reported in the literature. One of the methods involves the reaction of 4-fluoroacetophenone, methyl acetoacetate, and phenylhydrazine in the presence of a catalyst. The reaction mixture is then refluxed in ethanol to obtain the desired product. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3/c1-13-18(15-7-9-16(20)10-8-15)19-21-12-11-17(23(19)22-13)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVCWBWOQOFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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